

# (rel)-RSD 921 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to (rel)-RSD 921: A Potent Sodium Channel Blocker

# **Authored by Gemini**

December 2025

## **Abstract**

(rel)-RSD 921, also known as PD-117302, is a potent voltage-gated sodium channel blocker. Originally synthesized as the (R,R)-enantiomer of the kappa-opioid receptor agonist PD-117,302, (rel)-RSD 921 has been demonstrated to lack significant activity at opioid receptors. [1] Its primary mechanism of action is the blockade of sodium channels, leading to its investigation as a potential local anesthetic and antiarrhythmic agent. [2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of (rel)-RSD 921. Detailed experimental protocols for its characterization are also presented.

# **Chemical Structure and Properties**

**(rel)-RSD 921** is a substituted arylbenzacetamide with the IUPAC name (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride.[2]

Chemical Structure:



(rel)-RSD 921 img

Click to download full resolution via product page

Caption: Chemical structure of (rel)-RSD 921.

Table 1: Physicochemical Properties of (rel)-RSD 921

| Property          | Value                                                                                            | Reference |
|-------------------|--------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C21H28N2OS                                                                                       | [4][5]    |
| Molecular Weight  | 356.52 g/mol                                                                                     | [4]       |
| IUPAC Name        | (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b] thiophene-4-acetamide monochloride | [2]       |
| CAS Number        | 114419-77-1                                                                                      | [5]       |
| Melting Point     | 147 °C (hydrated<br>hydrochloride salt)                                                          | [2]       |
| log P             | 1.59                                                                                             | [2]       |

# **Pharmacological Properties**

The primary pharmacological activity of **(rel)-RSD 921** is the blockade of voltage-gated sodium channels. It exhibits a use-dependent and pH-dependent inhibition of these channels.

Table 2: Sodium Channel Blocking Activity of (rel)-RSD 921



| Channel<br>Isoform           | Condition         | Parameter            | Value        | Reference |
|------------------------------|-------------------|----------------------|--------------|-----------|
| rNav1.5 (cardiac)            | -                 | IC50                 | 3.8 ± 0.5 μM | [3]       |
| Wild-type heart              | Tonic block       | EC50                 | 35 - 47 μΜ   | [6]       |
| Wild-type<br>skeletal muscle | Tonic block       | EC50                 | 35 - 47 μΜ   | [6]       |
| Wild-type<br>neuronal        | Tonic block       | EC50                 | 35 - 47 μΜ   | [6]       |
| rNav1.5 (cardiac)            | 30 Hz stimulation | % block (100<br>μM)  | 81 ± 4%      | [2]       |
| rNav1.4 (skeletal<br>muscle) | 30 Hz stimulation | % block (100<br>μM)  | 40 ± 5%      | [2]       |
| rNav1.2<br>(neuronal)        | 30 Hz stimulation | % block (100<br>μM)  | 24 ± 3%      | [2]       |
| rNav1.5 (cardiac)            | pH 7.4 (30 μM)    | % of control current | 60 ± 5%      | [2]       |
| rNav1.2<br>(neuronal)        | pH 7.4 (30 μM)    | % of control current | 48 ± 6%      | [2]       |
| rNav1.4 (skeletal<br>muscle) | pH 7.4 (30 μM)    | % of control current | 51 ± 2%      | [2]       |
| rNav1.5 (cardiac)            | pH 6.4 (30 μM)    | % of control current | 50 ± 1%      | [2]       |
| rNav1.2<br>(neuronal)        | pH 6.4 (30 μM)    | % of control current | 47 ± 7%      | [2]       |
| rNav1.4 (skeletal<br>muscle) | pH 6.4 (30 μM)    | % of control current | 34 ± 2%      | [2]       |

While being the (R,R)-enantiomer of a kappa-opioid agonist, **(rel)-RSD 921** itself lacks significant activity at opioid receptors.[1]



## **Mechanism of Action: Sodium Channel Blockade**

(rel)-RSD 921 exerts its pharmacological effects by physically obstructing the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials.[7][8] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to use-dependent inhibition.[7] This property makes it more effective at blocking channels in rapidly firing cells, a characteristic of arrhythmias and neuronal hyperexcitability.





Click to download full resolution via product page

Caption: Mechanism of use-dependent sodium channel blockade by (rel)-RSD 921.

# **Experimental Protocols**



# Sodium Channel Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to assess the inhibitory effect of **(rel)-RSD 921** on voltage-gated sodium channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for electrophysiological analysis of (rel)-RSD 921.



### Methodology:

- Cell Preparation: Culture cells (e.g., HEK293) stably or transiently expressing the desired sodium channel isoform (e.g., Nav1.5).
- · Recording Solutions:
  - External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
  - Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
- Electrophysiological Recording:
  - Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.
  - Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in the resting state.
  - Apply depolarizing voltage steps (e.g., to -10 mV for 20 ms) to elicit sodium currents.
- Drug Application:
  - After obtaining a stable baseline recording, perfuse the external solution containing various concentrations of (rel)-RSD 921.
- Use-Dependency Protocol:
  - To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 10 Hz, 30 Hz) in the absence and presence of (rel)-RSD 921.
- Data Analysis:
  - Measure the peak inward sodium current before and after drug application.
  - Construct concentration-response curves and calculate the IC50 or EC50 value.



 For use-dependency, plot the normalized peak current against the pulse number to observe the rate and extent of block.

# Radioligand Binding Assay (for Opioid Receptor Activity)

This protocol is used to determine the binding affinity of **(rel)-RSD 921** for opioid receptors and confirm its lack of significant activity.

### Methodology:

- Membrane Preparation: Prepare cell membrane homogenates from cells expressing the kappa-opioid receptor (e.g., CHO-KOR cells).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: Use a selective kappa-opioid receptor radioligand, such as [3H]U-69,593.
- · Binding Assay:
  - In a 96-well plate, combine the cell membrane preparation, [3H]U-69,593, and varying concentrations of (rel)-RSD 921 or a known kappa agonist/antagonist (for control).
  - Total binding: Radioligand + membranes.
  - Non-specific binding: Radioligand + membranes + a high concentration of an unlabeled kappa ligand (e.g., 10 μM U-50,488H).
  - Specific binding: Total binding non-specific binding.
  - Incubate at room temperature for 60-90 minutes.
- Filtration: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.



- Data Analysis:
  - Calculate the percentage of specific binding at each concentration of (rel)-RSD 921.
  - Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

## Conclusion

**(rel)-RSD 921** is a potent, use-dependent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic potential. Its lack of significant opioid receptor activity distinguishes it from its parent compound, PD-117,302. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development investigating novel sodium channel modulators.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 PMC [pmc.ncbi.nlm.nih.gov]



- 7. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 8. Sodium Channel Blockers | Drug List, Examples, Mechanism of Action Simplico [simplico.org]
- To cite this document: BenchChem. [(rel)-RSD 921 chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678590#rel-rsd-921-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com